2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Overview
Description
“2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9ClN2O4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. According to PubChem, the molecular weight of “2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide” is approximately 214.60 g/mol .Scientific Research Applications
Structural Analysis and Conformation
The conformation of the N—H bond in acetamide derivatives, including those similar to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, has been studied. For example, a study focused on the structure of 2-chloro-N-(3-methylphenyl)acetamide, revealing insights into bond conformations and linking molecules via hydrogen bonds (Gowda et al., 2007).
Chemical Synthesis and Characterization
In chemical synthesis, derivatives of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide have been synthesized and characterized, exploring their ground state geometries and vibrational assignments. This is exemplified in the synthesis and characterization of various N,N-diacylaniline derivatives (Al‐Sehemi et al., 2017).
Environmental Impact and Metabolism Studies
The metabolism and environmental impact of related chloroacetamide herbicides have been extensively studied. For instance, the metabolism of chloroacetamide herbicides like acetochlor in human and rat liver microsomes has been investigated, providing insights into their metabolic pathways and potential environmental impacts (Coleman et al., 2000).
Photodegradation and Water Treatment
Research has been conducted on the photoassisted Fenton reaction for the complete oxidation of metolachlor, a compound structurally related to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, in water. This study is significant for understanding the photodegradation and potential water treatment applications of such compounds (Pignatello & Sun, 1995).
Luminescence Studies
Lanthanide-ion luminescence has been studied using aryl-substituted N-(2-nitrophenyl)acetamide-derived chromophores, which are structurally similar to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide. This research provides valuable insights into the applications of such compounds in luminescence and optical materials science (Andrews et al., 2009).
Green Synthesis Applications
The compound has potential applications in green chemistry, as seen in studies like the catalytic hydrogenation for the green synthesis of related compounds, which is important for environmentally friendly chemical production (Zhang, 2008).
Soil Reception and Activity in Agriculture
The reception and activity of chloroacetamide herbicides, including compounds related to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, in soil have been examined, particularly in agricultural contexts (Banks & Robinson, 1986).
properties
IUPAC Name |
2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-8-4-6(12(14)15)2-3-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMQDDKJZPKLFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401306 | |
Record name | 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
CAS RN |
67291-72-9 | |
Record name | 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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